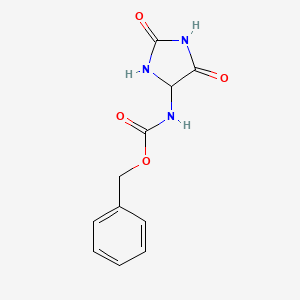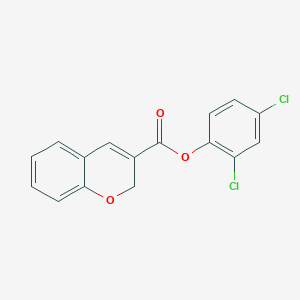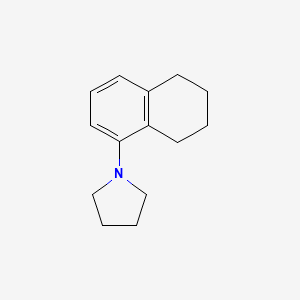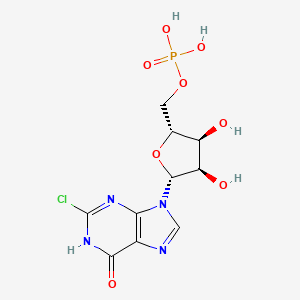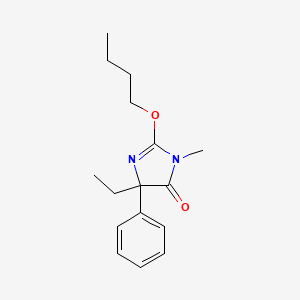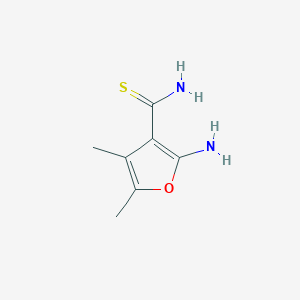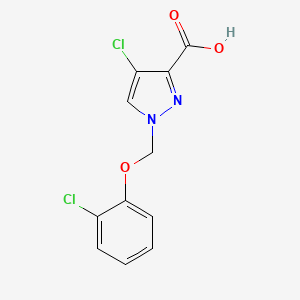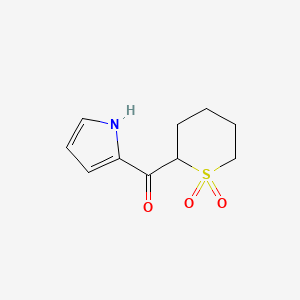
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound that features both a thiopyran and a pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone typically involves the formation of the thiopyran ring followed by the introduction of the pyrrole moiety. One common method involves the oxidation of tetrahydrothiopyran to form the 1,1-dioxide derivative, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiopyran and pyrrole moieties can interact with different enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
Uniqueness
Compared to similar compounds, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is unique due to the presence of both the thiopyran and pyrrole moieties. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
(1,1-dioxothian-2-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-3-6-11-8)9-5-1-2-7-15(9,13)14/h3-4,6,9,11H,1-2,5,7H2 |
Clave InChI |
YNNIIYATPNNABG-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)C(C1)C(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


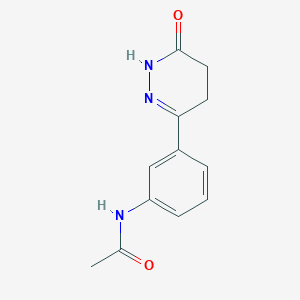

![Methyl {6-[(pyrazin-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B15218123.png)
